3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-14(6-10-1-2-12-13(5-10)23-9-22-12)17-4-3-11(7-17)18-15(20)8-24-16(18)21/h1-2,5,11H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJIFLYUQSEMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The result of the compound’s action, based on similar compounds, is the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biological Activity
3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities. Thiazolidinediones are known for their diverse pharmacological effects, including anti-diabetic, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into its key components:
- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
- Benzo[d][1,3]dioxole moiety : A fused bicyclic structure that contributes to the compound's biological properties.
- Pyrrolidine group : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
1. Antidiabetic Activity
Thiazolidinedione derivatives are primarily recognized for their role in managing diabetes mellitus. The compound under study has been evaluated for its ability to lower blood glucose levels and improve insulin sensitivity.
- In vitro Studies : In studies involving alloxan-induced diabetic rat models, compounds similar to this compound demonstrated significant reductions in blood glucose levels. For instance, thiazolidinedione derivatives have shown up to a 69.55% reduction in blood glucose compared to controls .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Control | 0 |
| TZD Derivative 1 | 69.55 |
| TZD Derivative 2 | 66.95 |
2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated through various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15.0 |
| ABTS | 12.5 |
3. Anti-inflammatory Effects
Research has indicated that thiazolidinediones can modulate inflammatory pathways. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
4. Anticancer Potential
Recent studies have explored the anticancer effects of thiazolidinedione derivatives. The compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2058 (melanoma), with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 18.0 |
| A2058 | 22.5 |
The biological activities of this compound can be attributed to several mechanisms:
- Activation of PPARγ : Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism.
- Inhibition of α-amylase : The compound has shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, thereby contributing to its anti-diabetic effects .
- Antioxidant Pathways : The antioxidant activity is likely mediated through the upregulation of endogenous antioxidant enzymes and scavenging of free radicals.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:
- Case Study on Diabetes Management : A clinical trial involving patients with type 2 diabetes demonstrated that a thiazolidinedione derivative significantly improved glycemic control compared to placebo.
- Cancer Treatment Study : In vitro studies on cancer cell lines showed that treatment with thiazolidinedione derivatives led to reduced cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical Properties
- Solubility : The acetyl-pyrrolidinyl group in the target compound likely enhances aqueous solubility compared to sulfonamide () or difluoro () analogues.
- Metabolic Stability: Piperonyl derivatives generally exhibit longer half-lives due to reduced cytochrome P450 metabolism compared to non-aromatic substituents .
Q & A
Q. Key Reference Data
- Yields for analogous compounds range from 61% (for thiazolidine-2,4-dione derivatives) to 79% (for benzothiazolyl-phenyl thioureas) .
How is the compound characterized using spectroscopic and analytical methods?
Q. Standard Characterization Protocols
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, the benzo[d][1,3]dioxol group shows characteristic singlet peaks at δ 5.9–6.1 ppm (¹H) and δ 100–110 ppm (¹³C) .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
- Elemental Analysis: Used to confirm purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Q. Advanced Techniques
- X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidine-thiazolidine junction .
- 2D NMR (COSY, NOESY): Assigns spatial proximity of protons in complex fused-ring systems .
What strategies address stereochemical challenges during synthesis?
Q. Advanced Methodological Considerations
- Chiral Resolution: Use of chiral auxiliaries (e.g., (S)-2-(3,4-dimethoxybenzyl)pyrrolidine) to control stereochemistry at the pyrrolidine C3 position .
- Dynamic Kinetic Resolution: Optimizing reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during cyclization .
- Diastereomeric Salt Formation: Separation via crystallization with chiral acids (e.g., tartaric acid) .
Case Study
In a related compound, (S)-configured pyrrolidine derivatives showed 60% enantiomeric excess (ee) when synthesized using chiral amines, compared to racemic mixtures in non-stereoselective routes .
How can reaction conditions be optimized to improve yield and purity?
Q. Experimental Design
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Catalyst Screening: Acid catalysts (e.g., p-TsOH) improve cyclization efficiency by lowering activation energy .
- Temperature Control: Reflux (70–80°C) for 4–6 hours balances reaction rate and decomposition risks .
Data-Driven Example
For thiazolidine-2,4-dione derivatives, yields increased from 50% to 79% when replacing ethanol with DMF as the solvent due to better intermediate stabilization .
How to resolve contradictions in biological activity data across studies?
Q. Data Contradiction Analysis
- Structural-Activity Relationships (SAR): Compare substituent effects. For example, electron-withdrawing groups on the benzo[d][1,3]dioxol ring enhance receptor binding affinity by 2–3 fold .
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times (24h vs. 48h) can alter IC50 values by orders of magnitude .
Case Study
Compound 3b (IC50 = 5 µM) showed higher activity than 3a (IC50 = 12 µM) in antimicrobial assays due to a para-chloro substituent on the aryl group .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Modeling Approaches
- Molecular Docking (AutoDock Vina): Simulate interactions with target receptors (e.g., orexin receptors) to prioritize analogs for synthesis .
- ADMET Prediction (SwissADME): Forecast logP (2.5–3.5), solubility (<10 µg/mL), and CYP450 inhibition risks .
Validation
Docking scores for benzo[d][1,3]dioxol derivatives correlated with in vitro binding affinities (R² = 0.89) in orexin receptor antagonists .
How to design in vitro assays for evaluating biological activity?
Q. Methodological Framework
Q. Quality Control
- Include positive controls (e.g., sitagliptin for DPP-4 assays) and triplicate measurements to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
